Benzo[b]thiophen-2-yl(2-phenylmorpholino)methanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzothiophen-2-yl-(2-phenylmorpholin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S/c21-19(18-12-15-8-4-5-9-17(15)23-18)20-10-11-22-16(13-20)14-6-2-1-3-7-14/h1-9,12,16H,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUBVEOYLZENGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC3=CC=CC=C3S2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]thiophen-2-yl(2-phenylmorpholino)methanone typically involves coupling reactions and electrophilic cyclization reactions. One common method is the palladium-catalyzed Sonogashira cross-coupling reaction between 2-iodothiophenol and phenylacetylene, which yields 2-substituted benzo[b]thiophenes . Another method involves the condensation reaction of 2-aminobenzo[b]thiophenes with alkynyl-substituted enones using quinine-derived bifunctional thiourea as a catalyst .
Industrial Production Methods
Industrial production methods for benzothiophene derivatives often involve large-scale coupling reactions and cyclization processes. These methods are optimized for high yield and purity, and they typically use palladium catalysts and other transition metals to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophen-2-yl(2-phenylmorpholino)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Palladium, platinum, and other transition metals
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzo[b]thiophen-2-yl(2-phenylmorpholino)methanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of Benzo[b]thiophen-2-yl(2-phenylmorpholino)methanone involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for cannabinoid receptors, modulating their activity and influencing various physiological processes. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating their functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Amines
Key Observations :
- Substituent Effects on Yield: Electron-donating groups (e.g., 3,4,5-trimethoxyphenyl in 4a) correlate with higher yields (96%) compared to morpholino-containing analogs (81% for compound 42), likely due to enhanced stabilization during synthesis .
- Morpholino vs. Pyrrolidine: The morpholino group (as in the target compound) may improve aqueous solubility compared to pyrrolidine derivatives due to its oxygen atom, though direct data are needed for confirmation .
Physicochemical Properties
Table 2: Spectroscopic and Physical Data
Key Observations :
- Aromatic Proton Signals : All compounds exhibit complex splitting in the aromatic region (δ 7.0–8.5 ppm), typical of substituted benzoheterocycles .
- Morpholino Group Detection: The morpholino moiety in compound 42 shows distinct δ 3.65–3.75 ppm signals for -CH2- groups, aiding structural confirmation .
Key Observations :
- Anticancer Potential: Benzo[b]thiophene derivatives with electron-withdrawing substituents (e.g., acrylonitrile in compound 31) show nanomolar potency, while methanone analogs like 4a target tubulin polymerization, a common anticancer mechanism .
- Antioxidant Activity : Thiophene-containing derivatives (e.g., compound 16 in ) exhibit TEAC values up to 2.5, surpassing trolox, though this is substituent-dependent .
Biological Activity
Benzo[b]thiophen-2-yl(2-phenylmorpholino)methanone is a heterocyclic compound that has gained attention due to its diverse biological activities, particularly in medicinal chemistry. This compound features a benzothiophene core, which is known for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.
The biological activity of this compound can be attributed to its interaction with various biochemical pathways. Specifically, benzothiophene derivatives have been shown to interfere with:
- DNA Replication : Compounds in this class may inhibit enzymes involved in DNA synthesis.
- Protein Synthesis : They can disrupt the translation process in bacterial cells.
- Cell Wall Synthesis : These compounds may affect the integrity of bacterial cell walls, leading to cell lysis and death.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties against various microorganisms. Studies indicate that it may act as a ligand for cannabinoid receptors and exhibit significant activity against pathogens such as Mycobacterium tuberculosis (Mtb) and other multidrug-resistant strains .
Case Study: Antitubercular Activity
In a recent study, derivatives of benzo[b]thiophenes were tested for their efficacy against Mtb. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) ranging from 0.91 to 2.83 μg/mL against both active and dormant forms of the bacterium. Notably, these compounds demonstrated lower cytotoxicity compared to traditional antitubercular drugs like rifampicin (RIF) and isoniazid (INH), making them promising candidates for further development .
Anticancer Activity
The anticancer potential of this compound has also been explored. It has been found to exhibit cytotoxic effects on various cancer cell lines, including HeLa and MCF-7 cells. The compound's mechanism involves inducing apoptosis in cancer cells, which is crucial for its therapeutic efficacy .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of benzothiophene derivatives has revealed that modifications to the core structure can significantly enhance biological activity. For instance:
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 7b | 2.73 | Antitubercular |
| 8c | 0.60 | Antimicrobial |
| 8g | 0.61 | Antimicrobial |
These findings suggest that specific substitutions on the benzothiophene scaffold can lead to improved potency against resistant strains of bacteria .
Pharmacokinetic Properties
Additionally, studies have indicated favorable pharmacokinetic properties for some derivatives, which include enhanced absorption and distribution characteristics that are critical for effective drug development .
Q & A
Q. What are the common synthetic routes for Benzo[b]thiophen-2-yl(2-phenylmorpholino)methanone?
- Methodological Answer : The synthesis of benzo[b]thiophene derivatives often employs Pd-catalyzed cross-coupling reactions. For example, 2-iodothiophenol can react with aryl halides in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) to form 2-substituted benzo[b]thiophenes . Subsequent functionalization with morpholine derivatives can introduce the 2-phenylmorpholino moiety. Chromatography (e.g., EtOAc:petroleum ether gradients) is typically used for purification, as demonstrated in the synthesis of analogous tubulin-targeting methanones .
Q. How can researchers access crystallographic data for this compound?
- Methodological Answer : Crystallographic data for structurally related compounds, such as (2-(benzo[d]thiazol-2-yl-methoxy)-5-chlorophenyl)(phenyl)methanone, are often resolved using single-crystal X-ray diffraction and refined with SHELXL . Public databases like the Cambridge Structural Database (CSD) or specialized ontology browsers (e.g., RGD’s chemical ontology) may provide structural insights, though direct data for this specific compound may require experimental determination .
Advanced Research Questions
Q. How is the crystal structure of this compound refined using SHELXL?
- Methodological Answer : SHELXL employs a least-squares refinement approach, optimizing parameters like atomic coordinates, displacement factors, and occupancy. Key steps include:
Data Integration : Use SHELXC to process diffraction data and SHELXD for phase determination.
Model Building : Iteratively adjust the structure using SHELXE, leveraging density modification.
Refinement : Apply restraints for geometric parameters (e.g., bond lengths, angles) and validate via R-factors and residual density maps. SHELXL’s robust handling of high-resolution or twinned data makes it suitable for complex heterocycles .
Q. How can researchers evaluate the bioactivity of this compound, such as its potential as a tubulin polymerizer?
- Methodological Answer :
- In Vitro Assays : Use tubulin polymerization assays with purified bovine brain tubulin. Monitor absorbance at 340 nm over time to quantify microtubule formation .
- Structure-Activity Relationship (SAR) : Compare activity with derivatives like (3,4,5-trimethoxyphenyl)methanones, noting substituent effects on potency. For example, electron-donating groups (e.g., methoxy) enhance tubulin binding .
- Cellular Studies : Assess cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assays, correlating with tubulin disruption.
Q. How to resolve contradictions in NMR data for structural elucidation?
- Methodological Answer :
- Signal Assignment : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping peaks. For example, in morpholino-substituted methanones, the carbonyl carbon (δ ~190 ppm in ¹³C NMR) and aromatic protons (δ 7.2–8.0 ppm in ¹H NMR) are diagnostic .
- Solvent Effects : Compare data in deuterated solvents (CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts.
- Validation : Cross-reference with computational predictions (e.g., DFT-based NMR chemical shift calculations).
Q. How to optimize reaction conditions when encountering contradictory synthetic yields?
- Methodological Answer :
- Parameter Screening : Vary catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), bases (K₂CO₃ vs. Cs₂CO₃), and solvents (THF vs. DMF) to identify optimal conditions .
- Kinetic Analysis : Monitor reaction progress via TLC or GC-MS to pinpoint side reactions (e.g., dehalogenation in Pd-catalyzed couplings).
- Scale-Up Considerations : Adjust stoichiometry for larger batches, as seen in the 96% yield of a related methanone using EtOAc:petroleum ether chromatography .
Data Analysis and Interpretation
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 366.50 for C₂₃H₃₀N₂O₂) .
- Thermal Analysis : Determine melting points (e.g., 113–115°C for tubulin-targeting derivatives) to assess purity .
- X-ray Diffraction : Resolve crystal packing and intermolecular interactions (e.g., C–H···O bonds in benzo[b]thiophene derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
